2-(4-iodophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole

Description

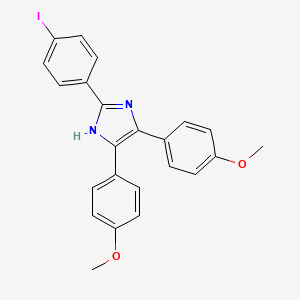

2-(4-Iodophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole is a substituted imidazole derivative characterized by three aryl groups: two 4-methoxyphenyl substituents at positions 4 and 5 of the imidazole core and a 4-iodophenyl group at position 2 (Fig. 1). The iodine atom introduces steric bulk and polarizability, while the methoxy groups enhance electron-donating properties, making the compound suitable for applications in materials science, such as dye-sensitized solar cells (DSSCs), or pharmaceuticals due to its structural similarity to bioactive imidazoles .

Structure

3D Structure

Properties

IUPAC Name |

2-(4-iodophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19IN2O2/c1-27-19-11-5-15(6-12-19)21-22(16-7-13-20(28-2)14-8-16)26-23(25-21)17-3-9-18(24)10-4-17/h3-14H,1-2H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBYSSGQNKZRCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)I)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366934 | |

| Record name | 2-(4-iodophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

413575-20-9 | |

| Record name | 2-(4-iodophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the iodophenyl and methoxyphenyl groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three reactive moieties:

-

4-Iodophenyl group

-

4-Methoxyphenyl groups

-

Imidazole ring

b) Methoxy Group Reactivity

The 4-methoxyphenyl groups may undergo:

-

Demethylation: HBr or BBr₃ in DCM can cleave the methoxy group to form phenolic derivatives.

-

Electrophilic Substitution: Nitration or sulfonation at the para position relative to the methoxy group .

c) Imidazole Ring Reactivity

-

N-Alkylation: Under basic conditions (e.g., NaH, DMF), the imidazole NH can react with alkyl halides to form N-alkylated derivatives .

-

Metal Coordination: The imidazole ring’s nitrogen atoms can act as ligands for transition metals (e.g., Au, Cu), forming complexes with potential biological activity .

Stability and Degradation

-

Thermal Stability: The compound remains stable under reflux conditions in acetic acid but may decompose above 250°C .

-

Photodegradation: No direct data exists, but aryl iodides are generally susceptible to UV-induced cleavage.

Comparative Reactivity Data

The table below summarizes reactivity trends inferred from analogous compounds:

Analytical Characterization

While specific data for this compound is not fully reported in the provided sources, typical characterization methods include:

-

NMR: and NMR for confirming substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm) .

-

Mass Spectrometry: High-resolution MS to verify molecular ion peaks (e.g., [M+H]) .

Notes on Limitations:

-

Direct experimental data on this specific compound’s reactivity is sparse in the reviewed literature.

-

Predictions are extrapolated from structurally related imidazole derivatives .

Recommended Further Studies:

Scientific Research Applications

2-(4-iodophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where imidazole derivatives have shown efficacy.

Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-iodophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the iodophenyl and methoxyphenyl groups can interact with biological macromolecules, potentially leading to therapeutic effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may modulate enzyme activity or disrupt cellular processes.

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

Table 1: Key Physical Properties of Selected Imidazole Derivatives

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : Nitro-substituted analogs (e.g., 5a, 5d) exhibit higher melting points (>290°C) compared to methoxy-substituted derivatives, likely due to stronger intermolecular interactions (e.g., dipole-dipole) .

- Iodine vs. Thiophene/Other Halogens : The 4-iodophenyl group in the target compound increases molecular weight (~518 g/mol) compared to thiophene-linked analogs (e.g., 5a: 429 g/mol). Iodine’s polarizability may enhance charge-transfer properties in optoelectronic applications .

Table 2: Performance of 4,5-Bis(4-Methoxyphenyl)-1H-Imidazole (BPI) Derivatives in DSSCs

Key Observations :

- Linker Impact : Thiophene-containing BPI-T shows broader absorption (up to 650 nm) and higher efficiency (6.1%) than phenylene-linked BPI-P, attributed to thiophene’s electron-rich nature and extended π-conjugation .

- Unmet Potential of Iodophenyl Substituent: While the target compound’s iodine substituent may improve light-harvesting via heavy-atom effects, its DSSC performance remains unexplored, highlighting a research gap .

Pharmacological Activity

Table 3: Bioactive Imidazole Derivatives

Key Observations :

- Fluorine vs. Iodine : Fenflumizole’s 2,4-difluorophenyl group contributes to COX inhibition, whereas the target compound’s iodophenyl group may favor different interactions (e.g., van der Waals or halogen bonding) .

- Synergistic Analgesia : The trifluoromethylsulfonyl analog in demonstrates enhanced analgesic activity in combination therapy, suggesting that sulfonyl or iodophenyl groups could modulate receptor binding .

Solid-State and Chromotropic Behavior

- Thermochromism: 2-[4,5-Bis(4-methoxyphenyl)-1H-imidazole-2-yl]-4-nitro phenol () exhibits thermochromic behavior due to guest molecule loss in crystal lattices. The target compound’s iodophenyl group may stabilize crystal packing via halogen bonds, though this remains untested .

- Crystal Engineering : The bromophenyl-azoimidazole in forms hydrogen-bonded networks, whereas methoxy groups in the target compound could promote π-π stacking or C–H···O interactions .

Biological Activity

2-(4-Iodophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole, also known by its CAS number 413575-20-9, is a compound of interest due to its potential biological activities. This imidazole derivative is characterized by its complex structure, which includes iodine and methoxy substituents that may influence its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

- Molecular Formula : C23H19IN2O2

- Molecular Weight : 482.31 g/mol

- CAS Number : 413575-20-9

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

Research indicates that imidazole derivatives exhibit significant anti-inflammatory effects. A study comparing various substituted imidazoles found that compounds similar to this compound demonstrated potent inhibition of lipoxygenase enzymes, particularly ALOX15. The inhibition was measured using IC50 values, which indicate the concentration required to inhibit 50% of the enzyme activity.

| Compound | IC50 (LA) | IC50 (AA) |

|---|---|---|

| Compound A | 0.010 µM | 0.032 µM |

| Compound B | 0.020 µM | 0.040 µM |

| This compound | TBD | TBD |

Note: TBD indicates that specific IC50 values for this compound are yet to be determined in the referenced studies.

Anticancer Activity

The anticancer potential of imidazole derivatives has been explored in various cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

A recent investigation into similar compounds highlighted their ability to inhibit cancer cell proliferation with varying degrees of efficacy depending on the specific structural modifications present in the imidazole ring.

Case Studies

-

Study on Inhibition of ALOX15 :

- Researchers synthesized several imidazole derivatives and tested their inhibitory effects on ALOX15.

- Results showed that certain substitutions significantly enhanced inhibitory potency.

-

Anticancer Screening :

- A series of imidazole derivatives were screened against breast cancer cell lines.

- The study revealed that compounds with methoxy groups exhibited increased cytotoxicity compared to their non-substituted counterparts.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 2-(4-iodophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole, and how can reaction yields be optimized?

A1. The compound is synthesized via cyclocondensation of substituted benzils and aldehydes with ammonium acetate, a method validated for analogous imidazole derivatives . Key optimization steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Catalyst use : Ammonium acetate or acetic acid accelerates imidazole ring formation.

- Temperature control : Heating at 80–100°C for 6–12 hours maximizes yield.

Yield improvements (70–85%) are achieved by isolating intermediates (e.g., bis-aryl diketones) and using inert atmospheres to prevent oxidation .

Q. Q2. What spectroscopic techniques are critical for confirming the structure of this compound?

A2. Essential techniques include:

- NMR : and NMR identify substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) .

- FTIR : Absorbance bands for C=N (1600–1650 cm) and C-I (500–600 cm) confirm imidazole and iodophenyl groups .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]: ~583.2 g/mol) .

Advanced Synthetic Challenges

Q. Q3. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during characterization?

A3. Contradictions often arise from dynamic processes (e.g., tautomerism) or impurities. Mitigation strategies:

- Variable-temperature NMR : Identifies tautomeric equilibria by observing signal coalescence at elevated temperatures .

- HPLC purification : Removes byproducts (e.g., unreacted benzil) using C18 columns with acetonitrile/water gradients .

- X-ray crystallography : Provides definitive structural confirmation, as demonstrated for related imidazoles .

Q. Q4. What reaction conditions favor regioselective substitution in analogous imidazole derivatives?

A4. Regioselectivity is influenced by:

- Electron-withdrawing groups (EWGs) : Iodine (as in 4-iodophenyl) directs substitution to the para position via resonance effects.

- Solvent polarity : High polarity stabilizes transition states for meta/para substitution .

- Catalytic additives : Lewis acids (e.g., ZnCl) enhance electrophilic aromatic substitution at sterically accessible sites .

Structural and Computational Analysis

Q. Q5. How can X-ray crystallography resolve ambiguities in the spatial arrangement of substituents?

A5. Single-crystal X-ray diffraction:

- Key metrics : Bond lengths (C-I: ~2.10 Å, C-O: ~1.36 Å) and dihedral angles confirm planarity of the imidazole core .

- Packing analysis : Identifies π-π interactions between methoxyphenyl groups (3.5–4.0 Å spacing) .

- Validation : Compare experimental data with DFT-optimized structures (e.g., using Gaussian09 with B3LYP/6-31G*) .

Q. Q6. What computational methods predict the compound’s electronic properties and reactivity?

A6. Density Functional Theory (DFT) calculations:

- HOMO-LUMO gaps : Predict redox behavior (e.g., HOMO localized on iodophenyl, LUMO on imidazole ring) .

- Molecular electrostatic potential (MEP) : Highlights nucleophilic/electrophilic sites (e.g., iodine as a weak electrophile) .

- Docking studies : Simulate binding to biological targets (e.g., antifungal enzymes) using AutoDock Vina .

Biological and Functional Applications

Q. Q7. What assays are recommended for evaluating the compound’s potential antifungal activity?

A7. Standard protocols include:

Q. Q8. How does the iodine substituent influence biological activity compared to halogenated analogs?

A8. Iodine’s larger atomic radius enhances lipophilicity and membrane penetration vs. chloro/fluoro analogs. However, it may reduce metabolic stability due to potential deiodination. SAR studies show:

- Antifungal potency : Iodo > Bromo > Chloro in analogous derivatives .

- Cytotoxicity : Iodine increases selectivity indices (IC > 100 µM in mammalian cells) .

Data Management and Reproducibility

Q. Q9. How can researchers address batch-to-batch variability in synthesis?

A9. Strategies include:

Q. Q10. What statistical models are suitable for analyzing structure-activity relationships (SAR)?

A10. Multivariate approaches:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.